(R)-beta-hydroxypalmitic acid, also known as (R)-3-hydroxypalmitic acid, is a type of hydroxy fatty acid characterized by its hydroxyl group located on the third carbon of the palmitic acid chain. This compound is notable for its role in various biological processes and potential applications in pharmaceuticals and biotechnology.
(R)-beta-hydroxypalmitic acid is derived from palmitic acid, a common saturated fatty acid found in both animals and plants. It can be synthesized through various chemical reactions or isolated from biological sources, particularly during the metabolism of fatty acids in organisms.
This compound belongs to the class of hydroxy fatty acids, which are fatty acids that contain one or more hydroxyl groups. Hydroxy fatty acids are further classified based on the position of the hydroxyl group within the carbon chain. (R)-beta-hydroxypalmitic acid specifically falls under the category of 3-hydroxy fatty acids.
Several synthetic pathways have been developed for (R)-beta-hydroxypalmitic acid. Key methods include:
The efficiency of these methods can vary significantly, with some requiring multiple steps and specific conditions to optimize yield. For example, the use of hexamethylphosphoric triamide as a solvent has been reported to improve reaction efficiency in certain synthesis processes .
(R)-beta-hydroxypalmitic acid has a molecular formula of and features a hydroxyl group (-OH) attached to the third carbon atom of the palmitic acid backbone. Its structural representation can be summarized as follows:
(R)-beta-hydroxypalmitic acid participates in various biochemical reactions, primarily as an intermediate in fatty acid metabolism. It can undergo:
The synthesis and transformation reactions often require specific catalysts or reagents to achieve desired selectivity and yield. For example, organocatalysts have been shown to enhance enantioselectivity in synthetic pathways involving this compound .
The mechanism of action for (R)-beta-hydroxypalmitic acid primarily relates to its interaction with biological systems:
Relevant data regarding its biochemical behavior indicates that it may exhibit unique properties compared to non-hydroxylated counterparts, particularly in metabolic contexts .
(R)-beta-hydroxypalmitic acid has several scientific uses:
(R)-beta-hydroxypalmitic acid ((R)-3-hydroxyhexadecanoic acid) is a chiral hydroxy fatty acid characterized by a hydroxyl group at the β-carbon (C3) with R-stereochemistry. This configuration is critical for its biological activity and incorporation into complex lipids. It serves as a fundamental building block for structurally diverse lipids across prokaryotic and eukaryotic systems, including bacterial lipopolysaccharides (LPS), mammalian fatty acid esters of hydroxy fatty acids (FAHFAs), and sphingolipid precursors [9]. Its biosynthesis involves specialized enzymatic machinery governing hydroxylation, stereoselectivity, and esterification.
Prokaryotes and eukaryotes employ distinct enzymatic strategies for synthesizing (R)-beta-hydroxypalmitic acid. In bacteria (e.g., Pseudomonas, Escherichia coli), this hydroxy acid arises primarily during Type II fatty acid synthase (FAS)-mediated de novo lipogenesis. Key dehydratases (e.g., FabA, FabZ) generate trans-2-enoyl-ACP intermediates, which are subsequently reduced by NADPH-dependent enoyl-ACP reductases (FabG) to yield (R)-3-hydroxyacyl-ACP with strict stereospecificity [5] [10]. This intermediate is directly incorporated into lipid A moieties of LPS via acyltransferases like LpxA.
Conversely, eukaryotes synthesize (R)-beta-hydroxypalmitic acid primarily through three routes:
Table 1: Key Enzymes in Prokaryotic vs. Eukaryotic Synthesis of (R)-beta-hydroxypalmitic Acid
Organism Type | Primary Pathway | Key Enzymes | Stereochemistry Control |
---|---|---|---|
Prokaryotes | Type II FAS | FabG (enoyl-ACP reductase) | FabG reduction yields strict (R)-isomer |
Eukaryotes | FAHFA biosynthesis | ATGL (transacylase) [7] | Hydroxylation specificity defines chirality |
Sphingolipid genesis | Serine palmitoyltransferase | Intermediate reduction step controls (R) | |
Retroconversion | CYP4F ω-hydroxylases; β-oxidation enzymes | P450 regioselectivity; L-specific VLCAD |
Cytochrome P450 enzymes (CYPs), particularly the CYP4F subfamily, are crucial for ω-hydroxylation of long-chain fatty acids like palmitate in mammals. These membrane-bound monooxygenases utilize molecular oxygen and NADPH to introduce a hydroxyl group primarily at the terminal (ω) or sub-terminal (ω-1) carbon [3]. While CYP4F enzymes typically generate ω-hydroxy-palmitate (16-Hydroxyhexadecanoic acid), subsequent partial β-oxidation within peroxisomes can shorten these very-long-chain ω-hydroxy fatty acids (VLC-HFA), potentially yielding (R)-beta-hydroxypalmitic acid as an intermediate. This retroconversion pathway involves stereospecific L-specific enoyl-CoA hydratases (e.g., MFE-2, VLCAD), ensuring the resulting 3-hydroxyacyl-CoA intermediates retain the (R)-configuration characteristic of β-oxidation intermediates [3] [9].
The stereoselectivity of the final (R)-beta-hydroxypalmitic acid product in this pathway is thus not directly dictated by the P450 enzyme (which acts distally) but by the chiral specificity inherent to the core β-oxidation enzymes. Direct β-hydroxylation of palmitate at C3 by specific P450 isoforms is less common but theoretically possible, though poorly characterized compared to ω-hydroxylation.
Table 2: Key CYP4F Subfamily Enzymes Involved in Hydroxylation Pathways Related to (R)-beta-hydroxypalmitate
Enzyme | Primary Tissue/Cell Type | Primary Substrate Preference | Regioselectivity | Potential Link to (R)-3-OH-C16:0 |
---|---|---|---|---|
CYP4F2 | Liver, Kidney, Skin, Prostate, Testis | C20-26 FAs (e.g., Arachidonic) | ω, (ω-1) | Precursor for β-oxidation shortening |
CYP4F3 | Liver, Leukocytes | LTB4, FAs | ω | Precursor for β-oxidation shortening |
CYP4F22 | Skin, Suprabasal Keratinocytes | Ultra-long-chain FAs (C28-C34) | ω | Precursor for β-oxidation shortening |
CYP4A11 | Liver, Kidney | C12-C20 FAs (e.g., Lauric) | ω, (ω-1) | Direct precursor potential |
(R)-beta-hydroxypalmitic acid is a key hydroxy fatty acid (HFA) component incorporated into branched-chain Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) in eukaryotes. The biosynthesis of FAHFAs requires esterification of a free fatty acid (FA) to the hydroxyl group of the HFA (e.g., (R)-beta-hydroxypalmitic acid). Recent landmark research identified Adipose Triglyceride Lipase (ATGL/PNPLA2) as the primary biosynthetic enzyme catalyzing this transacylation reaction in mammals [7].
Mechanism: ATGL utilizes its canonical serine hydrolase active site (Ser47 in mice) not for hydrolysis, but for a transacylation reaction. It transfers an acyl chain from the sn-1 or sn-2 position of a donor diacylglycerol (DAG) or triglyceride (TG) to the hydroxyl group of an acceptor HFA (like (R)-beta-hydroxypalmitic acid), forming the FAHFA ester bond. This mechanism was demonstrated:
In prokaryotes, analogous acyltransferases incorporate (R)-beta-hydroxypalmitic acid into complex lipids. For example:
Table 3: Acyltransferases Involved in Esterification of (R)-3-Hydroxy Fatty Acids
Enzyme | Organism Type | Donor Substrate | Acceptor Substrate | Product | Biological Role |
---|---|---|---|---|---|
ATGL | Eukaryotes (Mammals) | TG, DAG | (R)-beta-hydroxypalmitate (HFA) | FAHFA (e.g., PAHPA) | Metabolic regulation, Inflammation |
BAAT/ACNATP | Eukaryotes (Mammals) | Acyl-CoA | HFA | FAHFA | Potential minor biosynthetic route |
LpxA | Prokaryotes (Gram-) | (R)-3-OH-acyl-ACP | UDP-GlcNAc | UDP-3-O-acyl-GlcNAc | Lipid A biosynthesis (LPS core) |
RhlA | Prokaryotes (e.g., P. aeruginosa) | (R)-3-OH-acyl-ACP | (R)-3-OH-acyl-ACP | HAA | Rhamnolipid biosurfactant precursor |
The cellular pool of (R)-beta-hydroxypalmitic acid can be replenished via two major routes with distinct regulation and energetic implications:
Comparative Flux:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7